Cas no 875667-84-8 (4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline)

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline structure
875667-84-8 structure
Product Name:4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
CAS番号:875667-84-8
MF:C26H30BNO4
メガワット:431.33170747757
MDL:MFCD28556922
CID:2678928
PubChem ID:71231237
Update Time:2025-11-02

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
    • BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
    • EOS576
    • 4-[bis(4-methoxyphenyl)amino]phenyl-boronic pinacol ester
    • N,N-bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-[4-[Bis(4-methoxyphenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-硼酸酯-4',4'-二甲氧基三苯胺
    • N,N-Bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis(4-methoxyphenyl)aniline
    • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]di(4-methoxyphenyl)amine
    • 875667-84-8
    • AKOS027460732
    • C26H30BNO4
    • BS-17767
    • SCHEMBL14646280
    • CS-0163443
    • E10324
    • BenzenaMine,N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
    • MFCD28556922
    • MDL: MFCD28556922
    • インチ: 1S/C26H30BNO4/c1-25(2)26(3,4)32-27(31-25)19-7-9-20(10-8-19)28(21-11-15-23(29-5)16-12-21)22-13-17-24(30-6)18-14-22/h7-18H,1-6H3
    • InChIKey: MARLZALFJNQDEJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(N(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C2C=CC(OC)=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 431.2267886g/mol
  • どういたいしつりょう: 431.2267886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.2

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-1g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
1g
496.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-250mg
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
250mg
643CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-50mg
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
50mg
73.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-5g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
5g
5422CNY 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304816-1g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 98%
1g
¥438.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304816-5g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 98%
5g
¥1327.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-200mg
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
200mg
165.0CNY 2021-07-14
abcr
AB481740-25 g
4-Methoxy-N-(4-methoxyphenyl)-n-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, 95%; .
875667-84-8 95%
25g
€1,016.10 2023-04-20
abcr
AB481740-250 mg
4-Methoxy-N-(4-methoxyphenyl)-n-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, 95%; .
875667-84-8 95%
250MG
€108.70 2023-04-20
abcr
AB481740-1 g
4-Methoxy-N-(4-methoxyphenyl)-n-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, 95%; .
875667-84-8 95%
1g
€171.30 2023-04-20

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
リファレンス
Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines
Biesen, Lukas; et al, Chemistry - A European Journal, 2021, 27(53), 13426-13434

合成方法 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 rt; 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
リファレンス
One-pot synthesis of a white-light emissive bichromophore operated by aggregation-induced dual emission (AIDE) and partial energy transfer
Denissen, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(54), 7407-7410

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
リファレンス
A low-cost and green-solvent-processable hole-transport material enabled by a traditional bidentate ligand for highly efficient inverted perovskite solar cells
Huang, Jiachen; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(28), 8930-8938

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  18 h, 80 °C
リファレンス
Effect and position of spiro-bipropylenedioxythiophene π-spacer in donor-π-spacer-acceptor dyes for dye-sensitized solar cell
Sil, Manik Chandra; et al, Dyes and Pigments, 2019, 161, 313-323

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  15 h, 110 °C
1.2 Solvents: Water ;  110 °C
リファレンス
Panchromatic Push-Pull Dyes of Elongated Form from Triphenylamine, Diketopyrrolopyrrole, and Tetracyanobutadiene Modules
Heyer, Elodie; et al, Synlett, 2015, 26(15), 2109-2116

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tri-tert-butylphosphine ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Hexane ,  1,4-Dioxane ;  rt; rt → 80 °C; 3 h, 80 °C
リファレンス
[2.2]Paracyclophane-Bridged Mixed-Valence Compounds: Application of a Generalized Mulliken-Hush Three-Level Model
Amthor, Stephan; et al, Journal of Physical Chemistry A, 2006, 110(3), 1177-1189

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 80 °C; cooled
リファレンス
Pure and Saturated Red Electroluminescent Polyfluorenes with Dopant/Host System and PLED Efficiency/Color Purity Trade-Offs
Chen, Lei; et al, Advanced Functional Materials, 2010, 20(18), 3143-3153

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  66 h, rt → 100 °C
リファレンス
Electron Accumulation on Naphthalene Diimide Photosensitized by [Ru(2,2'-Bipyridine)3]2+
Skaisgirski, Michael; et al, Inorganic Chemistry, 2017, 56(5), 2432-2439

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, reflux
リファレンス
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials
Li, Yilin; et al, Journal of Photochemistry and Photobiology, 2012, 231(1), 51-59

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, reflux
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, reflux
リファレンス
Sulfonated Dopant-Free Hole-Transport Material Promotes Interfacial Charge Transfer Dynamics for Highly Stable Perovskite Solar Cells
Li, Rui; et al, Advanced Sustainable Systems, 2021, 5(12),

合成方法 11

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt; 30 min, rt
2.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 1,4-Dioxane ;  overnight, 80 °C
リファレンス
A Fast-Responsive OFF-ON Near-Infrared-II Fluorescent Probe for In Vivo Detection of Hypochlorous Acid in Rheumatoid Arthritis
Wu, Peng; et al, Analytical Chemistry (Washington, 2021, 93(38), 13014-13021

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  overnight, 85 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Dichloromethane ;  1 h, rt
2.2 Solvents: Dichloromethane ;  1 h, reflux; reflux → rt
2.3 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine ;  1 h, reflux
2.4 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
リファレンス
Electron Transfer around a Molecular Corner
Schmidt, Hauke C.; et al, Angewandte Chemie, 2018, 57(22), 6696-6700

合成方法 13

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Toluene ;  20 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 110 °C; overnight, 110 °C
1.3 Solvents: Water
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  30 min, 0 °C; overnight, rt; 0 °C → rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C
3.2 -78 °C → rt; overnight, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
New diarylaminophenyl derivatives of carbazole: Effect of substituent position on their redox, spectroscopic and electroluminescent properties
Skorka, Lukasz; et al, Synthetic Metals, 2017, 228, 1-8

合成方法 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  2 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 18 h, reflux
リファレンス
Squaraine Dyes as Efficient Coupling Bridges between Triarylamine Redox Centres
Voelker, Sebastian F.; et al, Chemistry - A European Journal, 2011, 17(50), 14147-14163

合成方法 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 2 h, -78 °C; overnight, rt
リファレンス
A highly fluorescent water soluble spirobifluorene dye with a large Stokes shift: synthesis, characterization and bio-applications
Schlueter, Friederike; et al, Chemical Communications (Cambridge, 2018, 54(6), 642-645

合成方法 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; -80 °C
1.2 -80 °C; 2 h, -80 °C → rt; overnight, rt
リファレンス
Substituted triphenylamines as building blocks for star shaped organic electronic materials
Lumpi, Daniel; et al, New Journal of Chemistry, 2015, 39(3), 1840-1851

合成方法 17

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Novel Organic D-π-2A Sensitizer for Dye Sensitized Solar Cells and Its Electron Transfer Kinetics on TiO2 Surface
Yu, Lihong; et al, Journal of Physical Chemistry C, 2013, 117(5), 2041-2052

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
リファレンス
Electron Transfer around a Molecular Corner
Schmidt, Hauke C.; et al, Angewandte Chemie, 2018, 57(22), 6696-6700

合成方法 19

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 100 °C
リファレンス
Orthogonal 4,10 and 6,12 substitution of dibenzo[def,mno]chrysene polycyclic aromatic small molecules
Koldemir, Unsal; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(34), 8723-8733

合成方法 20

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C; overnight, rt
リファレンス
Charge Transfer Pathways in Three Isomers of Naphthalene-Bridged Organic Mixed Valence Compounds
Schmidt, Hauke C.; et al, Journal of Organic Chemistry, 2016, 81(2), 595-602

合成方法 21

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  15 min, rt
1.2 Reagents: Sodium tert-butoxide ;  15 h, rt → 90 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Triisopropyl borate ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
2.3 rt; 69 h, rt
2.4 Reagents: Acetic acid ;  1 h, rt
リファレンス
One-pot synthesis of a white-light emissive bichromophore operated by aggregation-induced dual emission (AIDE) and partial energy transfer
Denissen, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(54), 7407-7410

合成方法 22

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  24 h, 60 °C
リファレンス
Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push-Pull Pyridine Derivatives
Sheokand, Manju; et al, Journal of Physical Chemistry C, 2023, 127(8), 4176-4187

合成方法 23

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ;  24 h, 90 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 -78 °C; -78 °C → rt; overnight, rt
リファレンス
Arylamino-fluorene derivatives: optically induced electron transfer investigation, redox-controlled modulation of absorption and fluorescence
Capodilupo, Agostina-Lina; et al, Dyes and Pigments, 2020, 177,

合成方法 24

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  12 h, 135 °C
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
リファレンス
Engineering the Interconnecting Position of Star-Shaped Donor-π-Acceptor Molecules Based on Triazine, Spirofluorene, and Triphenylamine Moieties for Color Tuning from Deep Blue to Green
Wang, Yafei; et al, Chemistry - An Asian Journal, 2016, 11(18), 2555-2563

合成方法 25

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  24 h, 110 °C
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  24 h, 110 °C
3.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  24 h, 60 °C
リファレンス
Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push-Pull Pyridine Derivatives
Sheokand, Manju; et al, Journal of Physical Chemistry C, 2023, 127(8), 4176-4187

合成方法 26

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C
2.1 Reagents: Sodium tert-butoxide ,  BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C
3.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, reflux
リファレンス
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials
Li, Yilin; et al, Journal of Photochemistry and Photobiology, 2012, 231(1), 51-59

合成方法 27

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  20 min, rt
1.2 Reagents: Sodium tert-butoxide ;  rt → 110 °C; overnight, 110 °C
1.3 Solvents: Water
2.1 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Toluene ;  20 min, rt
2.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 110 °C; overnight, 110 °C
2.3 Solvents: Water
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  30 min, 0 °C; overnight, rt; 0 °C → rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C
4.2 -78 °C → rt; overnight, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
New diarylaminophenyl derivatives of carbazole: Effect of substituent position on their redox, spectroscopic and electroluminescent properties
Skorka, Lukasz; et al, Synthetic Metals, 2017, 228, 1-8

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Raw materials

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Preparation Products

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
注文番号:sfd9517
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Email:sales2@senfeida.com
SunaTech Inc.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
注文番号:BA060
在庫ステータス:in Stock
はかる:5g
清らかである:98
最終更新された価格情報:Friday, 25 July 2025 14:34
価格 ($):Please inquire
Email:sales@sunatech.com
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
sfd9517
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email
SunaTech Inc.
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
BA060
清らかである:98
はかる:5g
価格 ($):問い合わせ
Email